Icopezil maleate was developed as part of research into treatments for neurodegenerative diseases, particularly Alzheimer’s disease. The compound is classified under small molecule drugs and has been subjected to various phases of clinical trials, although it has been discontinued after reaching Phase 2 in the United States and Japan .
Automation of synthesis processes has been explored to improve efficiency and reproducibility in producing Icopezil maleate for research purposes .
The molecular formula of Icopezil maleate is C27H29N3O6, with a CAS Registry Number of 145815-98-1. The InChIKey for Icopezil maleate is CTYSKGVFLJLGGX-BTJKTKAUSA-N. The structure features a complex arrangement including multiple rings and functional groups that contribute to its pharmacological activity.
The precise conditions (temperature, solvents, catalysts) for these reactions are critical for achieving high yields and purity but require further empirical investigation.
Icopezil maleate exerts its pharmacological effects primarily through the inhibition of acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. The mechanism can be summarized as follows:
Icopezil maleate has been primarily investigated for its potential application in treating Alzheimer’s disease due to its mechanism of action targeting cholinergic dysfunctions. Research continues into its efficacy and safety profile through clinical trials, although it has reached only Phase 2 before being discontinued . Further studies may explore its utility in other cognitive disorders or neurodegenerative conditions where acetylcholine modulation is beneficial.
Icopezil maleate is a salt complex comprising the free base icopezil (C₂₃H₂₅N₃O₂) and maleic acid (C₄H₄O₄), yielding the molecular formula C₂₇H₂₉N₃O₆. The free base features an oxindole core, characterized by a bicyclic structure with a benzopyrrolidinone scaffold. Key substituents include a piperazine ring and aromatic phenyl groups, which facilitate receptor binding [7]. Maleate counterions form via proton transfer to the piperazine nitrogen, creating a stable 1:1 salt complex [1] [5].
Isomeric Considerations:
Table 1: Molecular Properties of Icopezil Maleate
Property | Free Base (Icopezil) | Maleate Salt |
---|---|---|
Molecular Formula | C₂₃H₂₅N₃O₂ | C₂₇H₂₉N₃O₆ |
Molecular Weight (g/mol) | 375.47 | 491.55 |
Key Functional Groups | Oxindole, Piperazine | Carboxylate (maleate) |
Stereogenic Centers | 1 (C3 oxindole) | None added by salt |
The synthesis of icopezil maleate proceeds via two critical stages: (1) construction of the oxindole-piperazine free base and (2) salt formation with maleic acid.
Free Base Synthesis:
The oxindole core is assembled through base-catalyzed C3-alkylation of unprotected oxindoles. Key steps include:
Salt Formation & Stereochemical Control:
Optimization Challenges:
Solubility & Lipophilicity:
Icopezil maleate displays pH-dependent solubility:
Solid-State Characterization:
Stability Profile:
Spectroscopic Techniques:
Chromatographic Methods:
Table 2: Analytical Signatures of Icopezil Maleate
Technique | Key Parameters | Structural Assignment |
---|---|---|
¹H NMR | δ 10.65 (s, 1H) | Oxindole NH |
δ 6.30 (s, 2H) | Maleate vinyl protons | |
FTIR | 1705 cm⁻¹ | Oxindole carbonyl stretch |
HPLC-MS | tR = 8.2 min; m/z 491.2 | [Icopezil + maleate]⁺ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7